

# (4-Bromophenyl)methanethiol: A Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: *4-Bromobenzyl mercaptan*

Cat. No.: B102075

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## Executive Summary

(4-Bromophenyl)methanethiol is a pivotal organosulfur compound that serves as a versatile building block in organic synthesis, particularly within medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a nucleophilic thiol group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical identity, synthesis protocols, reaction mechanisms, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their work. We will explore not only the "how" but the "why" behind key experimental procedures, offering field-proven insights to ensure reproducible and efficient outcomes.

## Chemical Identity and Physicochemical Properties

(4-Bromophenyl)methanethiol, also known as **4-bromobenzyl mercaptan**, is characterized by the chemical formula C<sub>7</sub>H<sub>7</sub>BrS.<sup>[1]</sup> The molecule consists of a benzyl thiol core where a bromine atom is substituted at the para (4-position) of the benzene ring. This substitution significantly influences the electronic properties and reactivity of both the aromatic ring and the thiol group.

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fontSize=14]; SH [pos="2.5,0.5!", label="SH", shape=none, fontcolor="#EA4335", fontSize=14];  
  
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color="#202124"]; C2 -- C3 [dir=none, style=bold, color="#202124"]; C3 -- C4 [dir=none,  
style=solid, color="#202124"]; C4 -- C5 [dir=none, style=bold, color="#202124"]; C5 -- C6  
[dir=none, style=solid, color="#202124"]; C6 -- C1 [dir=none, style=bold, color="#202124"];  
  
// Edges for substituents C4 -- Br [dir=none, style=solid, color="#202124"]; C6 -- CH2  
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Caption: Chemical structure of (4-Bromophenyl)methanethiol.
```

Table 1: Physicochemical Properties of (4-Bromophenyl)methanethiol

Property	Value	Source
CAS Number	19552-10-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrS	<a href="#">[1]</a>
Molecular Weight	203.10 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow solid	-
Melting Point	27-31 °C	<a href="#">[1]</a>
Boiling Point	195 °C (at 10 torr)	<a href="#">[2]</a>
Solubility	Insoluble in water; soluble in organic solvents	<a href="#">[2]</a>
SMILES	SCc1ccc(Br)cc1	<a href="#">[1]</a>
InChI Key	CUCKXDPCCYHFMQ- UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Mechanistic Insights

The most common and efficient synthesis of (4-Bromophenyl)methanethiol involves the reaction of a 4-bromobenzyl halide with a sulfur nucleophile. A typical laboratory-scale

procedure utilizes 4-bromobenzyl bromide and sodium hydrosulfide.

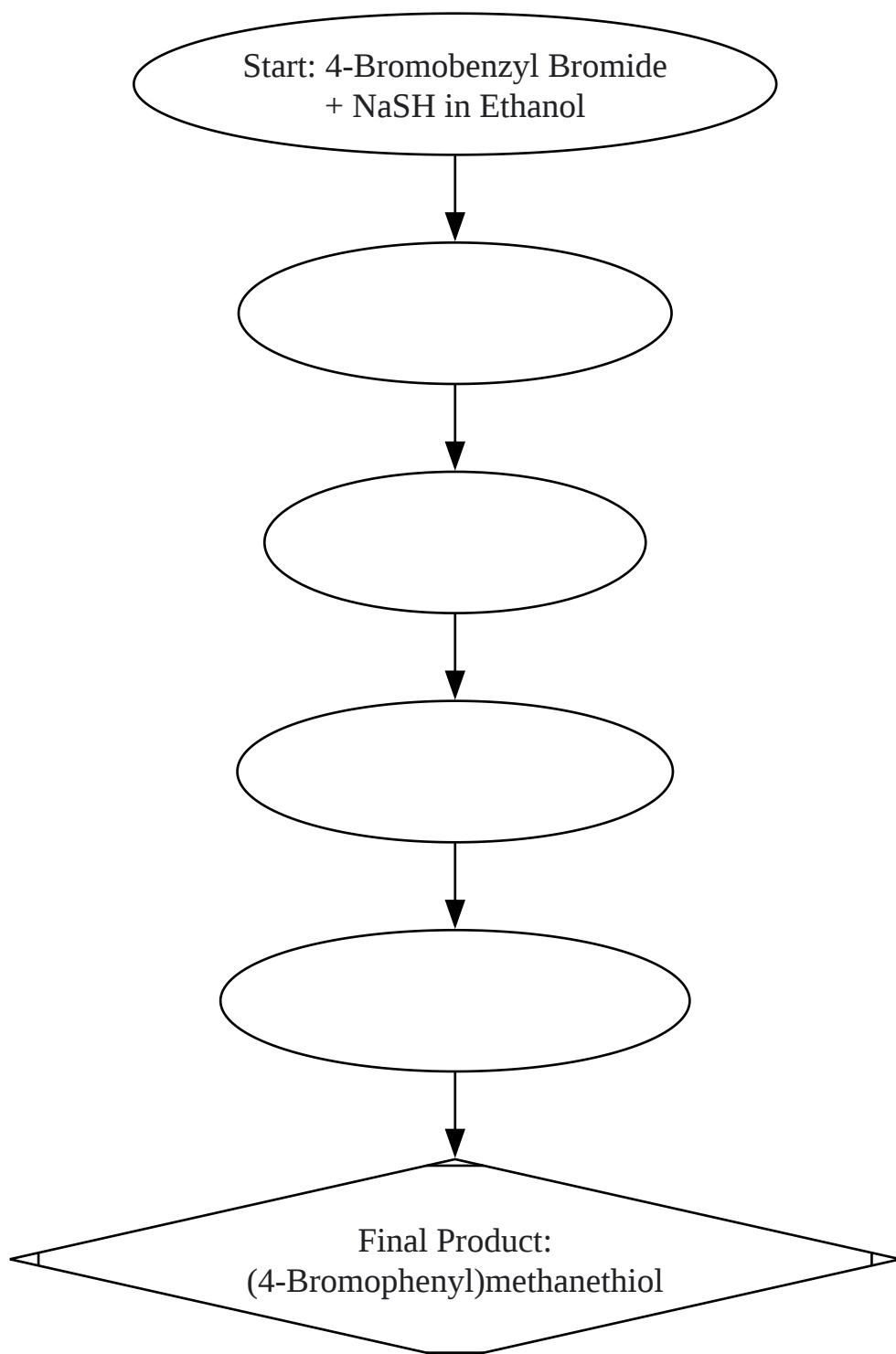
#### Causality in Experimental Design:

- Choice of Starting Material: 4-Bromobenzyl bromide is selected due to the high reactivity of the benzylic bromide, which is an excellent leaving group, facilitating a rapid  $S_N2$  reaction.
- Choice of Reagent: Sodium hydrosulfide (NaSH) provides the hydrosulfide anion ( $SH^-$ ), a potent sulfur nucleophile, to displace the bromide. It is often generated in situ or used from a commercially available source.
- Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or a protic solvent like ethanol is typically used. Ethanol is often preferred for its ability to dissolve both the organic starting material and the inorganic nucleophile, as well as for its lower toxicity and cost.
- Temperature Control: The reaction is typically run at room temperature or with gentle heating. While the reaction is often exothermic, controlling the temperature prevents potential side reactions, such as the formation of the corresponding dibenzyl sulfide.

#### Detailed Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide

- Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium hydrosulfide hydrate ( $NaSH \cdot xH_2O$ , 1.2 equivalents) and ethanol (5 mL per mmol of benzyl bromide).
- Dissolution: The mixture is stirred at room temperature until the sodium hydrosulfide is fully dissolved.
- Addition of Substrate: 4-Bromobenzyl bromide (1.0 equivalent), dissolved in a minimal amount of ethanol, is added dropwise to the stirred solution over 15-20 minutes. The addition is monitored to maintain a controlled reaction temperature.
- Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** The reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This protonates the thiolate intermediate to form the thiol and neutralizes any unreacted NaSH.
- **Extraction:** The aqueous mixture is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

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## Key Reactions and Synthetic Utility

The utility of (4-bromophenyl)methanethiol in synthesis stems from the distinct reactivity of its two functional handles: the nucleophilic thiol group and the aryl bromide.

### 3.1 Reactions at the Thiol Group

The sulfhydryl (-SH) group is weakly acidic ( $pK_a \sim 10-11$ ) and readily deprotonated by a base to form a potent thiolate nucleophile. This anion can participate in a variety of reactions.

- **S-Alkylation/S-Arylation:** The thiolate is an excellent nucleophile for  $S_N2$  reactions with alkyl halides or  $S_NAr$  reactions with activated aryl halides to form thioethers (sulfides). This is a cornerstone reaction for incorporating the 4-bromobenzylthio moiety into larger molecules.
- **Michael Addition:** The thiolate can act as a soft nucleophile in conjugate additions to  $\alpha,\beta$ -unsaturated carbonyl compounds.
- **Oxidation:** Thiols can be oxidized to form disulfides. This reaction can occur upon exposure to air but is more controllably achieved with mild oxidizing agents like iodine or hydrogen peroxide.<sup>[3]</sup> More vigorous oxidation can lead to sulfonic acids.

### 3.2 Reactions at the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

- **Suzuki Coupling:** Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure.
- **Heck Coupling:** Palladium-catalyzed reaction with an alkene to form a substituted alkene.
- **Buchwald-Hartwig Amination:** Palladium-catalyzed coupling with an amine to form an aniline derivative.
- **Sonogashira Coupling:** Palladium/copper-catalyzed reaction with a terminal alkyne to form an aryl alkyne.

The ability to perform these cross-coupling reactions makes (4-bromophenyl)methanethiol a valuable building block for creating complex molecular architectures, as seen in the development of novel therapeutic agents.<sup>[4][5]</sup>

## Applications in Medicinal Chemistry and Drug Development

The 4-bromophenyl moiety is a common feature in pharmacologically active molecules. The bromine atom can act as a heavy-atom substitute for hydrogen, potentially enhancing binding affinity through halogen bonding, or serve as a synthetic handle for late-stage functionalization to explore structure-activity relationships (SAR).<sup>[6]</sup>

(4-Bromophenyl)methanethiol can be used to introduce the 4-bromobenzylthio group into a lead compound. This group can modulate the lipophilicity, metabolic stability, and target engagement of the molecule. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities.<sup>[4][7]</sup> While not directly using the methanethiol, this highlights the importance of the 4-bromophenyl scaffold in bioactive compounds. The ability to form thioether linkages, which are generally more stable to metabolic cleavage than esters or amides, makes this reagent particularly attractive.

Rational drug design and computational approaches are increasingly used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of potential drug candidates, where scaffolds derived from reagents like (4-bromophenyl)methanethiol are evaluated.<sup>[7][8]</sup>

## Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized (4-Bromophenyl)methanethiol.

Table 2: Key Spectroscopic Data for (4-Bromophenyl)methanethiol

Technique	Key Features and Expected Values
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons (AA'BB' system): Two doublets, ~7.2-7.5 ppm.</li><li>- Methylene protons (-CH<sub>2</sub>-): Singlet, ~3.7 ppm.</li><li>- Thiol proton (-SH): Triplet (due to coupling with CH<sub>2</sub>), ~1.7 ppm.</li></ul> <p>Note: The thiol proton signal can be broad and its chemical shift is concentration and solvent dependent. It will exchange with D<sub>2</sub>O.</p>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic C-Br: ~121 ppm.</li><li>- Aromatic C-H: ~130-132 ppm.</li><li>- Aromatic C-CH<sub>2</sub>: ~139 ppm.</li><li>- Methylene carbon (-CH<sub>2</sub>-): ~28 ppm.</li></ul>
FT-IR (KBr)	<ul style="list-style-type: none"><li>- S-H stretch: Weak absorption around 2550-2600 cm<sup>-1</sup>.</li><li>- Aromatic C-H stretch: ~3000-3100 cm<sup>-1</sup>.</li><li>- C-S stretch: ~600-800 cm<sup>-1</sup>.</li></ul>
Mass Spec (EI)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): Peaks at m/z 202 and 204 in an approximate 1:1 ratio, characteristic of a single bromine atom.</li><li>- Major Fragment: Loss of SH (m/z 169/171).</li></ul>

Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. The data presented are typical values.[9][10]

## Safety, Handling, and Storage

As a member of the thiol chemical class, (4-Bromophenyl)methanethiol requires careful handling due to its properties and potential hazards.

- **Odor:** Thiols are notorious for their powerful and unpleasant odors, detectable at extremely low concentrations (parts per billion).[3][11] The smell itself can cause nausea and headaches and is considered a statutory nuisance if released into the environment.[12]
- **Toxicity:** Thiols generally exhibit moderate toxicity. Harmful if swallowed, inhaled, or absorbed through the skin.[13] High concentrations can affect the central nervous system. [14]

- Handling: All work with (4-Bromophenyl)methanethiol must be conducted in a well-ventilated chemical fume hood.[15][16] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[17] The container cap should be sealed with parafilm or Teflon tape to prevent vapor leakage.[11]
- Waste Disposal and Decontamination: All contaminated materials (glassware, syringes, gloves) should be decontaminated before removal from the fume hood. A bleach solution (sodium hypochlorite) is effective for oxidizing residual thiol, though the reaction can be slow and may require soaking for 24 hours.[11] All chemical waste must be disposed of as hazardous waste according to institutional and local regulations.

## Conclusion

(4-Bromophenyl)methanethiol is a high-value synthetic intermediate whose strategic importance is rooted in its dual functionality. The nucleophilic thiol allows for robust thioether formation, while the aryl bromide provides a gateway to a vast array of modern cross-coupling chemistries. This combination makes it an indispensable tool for medicinal chemists constructing complex molecular libraries and for materials scientists developing novel functional materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for its safe and effective application in advanced research and development.

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